![molecular formula C9H17ClN2O2 B2528691 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride CAS No. 2248361-67-1](/img/structure/B2528691.png)
3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride
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Overview
Description
3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride, also known as ACH-002, is a novel small molecule compound that has been gaining attention in the scientific community due to its potential therapeutic applications. ACH-002 is a derivative of cyclohexylamine and oxazolidinone, and its chemical structure makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride involves the inhibition of various enzymes and signaling pathways. 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling pathways. Additionally, 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride has been shown to inhibit the activity of glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride has been found to have various biochemical and physiological effects. In cancer cells, 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride has been shown to induce cell cycle arrest and apoptosis. 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride also inhibits the migration and invasion of cancer cells. In Alzheimer's disease and Parkinson's disease, 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride has been found to reduce oxidative stress and inflammation, which are key factors in the progression of these diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride in lab experiments is its specificity for HDACs, PKC, and GSK3β. This allows for targeted inhibition of these enzymes and signaling pathways. Additionally, 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability.
Future Directions
There are several future directions for the research and development of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, the combination of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis method of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride involves the reaction of cyclohexylamine with ethyl chloroformate to produce N-ethylcyclohexylcarbamate. This intermediate is then reacted with 2-bromoacetic acid to form N-ethyl-2-(cyclohexylcarbamoyl)acetic acid. The final step involves the cyclization of this intermediate with phosgene to form 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride hydrochloride.
Scientific Research Applications
3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease and Parkinson's disease, 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12;/h7-8H,1-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMDEDIQZWPRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2CCOC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137935469 |
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